3-(8-Azabicyclo[3.2.1]octan-3-yl)benzamide
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Overview
Description
3-(8-Azabicyclo[3.2.1]octan-3-yl)benzamide is a compound that features a bicyclic structure known as the 8-azabicyclo[3.2.1]octane scaffold. This scaffold is central to the family of tropane alkaloids, which are known for their diverse biological activities . The compound is of significant interest in various fields of scientific research due to its unique structural and functional properties.
Preparation Methods
The synthesis of 3-(8-Azabicyclo[3.2.1]octan-3-yl)benzamide typically involves enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This method allows for high diastereo- and enantioselectivities. Industrial production methods often rely on similar synthetic routes but are optimized for larger scale production and cost-efficiency.
Chemical Reactions Analysis
3-(8-Azabicyclo[3.2.1]octan-3-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the bicyclic scaffold.
Scientific Research Applications
3-(8-Azabicyclo[3.2.1]octan-3-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its interactions with biological systems, including its potential as a ligand for various receptors.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of 3-(8-Azabicyclo[3.2.1]octan-3-yl)benzamide involves its interaction with specific molecular targets, such as receptors in the nervous system. The compound binds to these receptors, modulating their activity and thereby exerting its biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
3-(8-Azabicyclo[3.2.1]octan-3-yl)benzamide can be compared with other compounds featuring the 8-azabicyclo[3.2.1]octane scaffold, such as tropane alkaloids. These compounds share a similar core structure but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific functionalization, which imparts distinct properties and applications .
Similar compounds include:
- Tropane
- Cocaine
- Scopolamine
- Atropine
These compounds are known for their diverse pharmacological activities and are studied extensively for their potential therapeutic applications .
Properties
IUPAC Name |
3-(8-azabicyclo[3.2.1]octan-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c15-14(17)10-3-1-2-9(6-10)11-7-12-4-5-13(8-11)16-12/h1-3,6,11-13,16H,4-5,7-8H2,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWJGCZNNITLEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)C3=CC(=CC=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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